molecular formula C7H3BrN2O2 B022018 3-Bromo-4-nitrobenzonitrile CAS No. 102000-73-7

3-Bromo-4-nitrobenzonitrile

Cat. No.: B022018
CAS No.: 102000-73-7
M. Wt: 227.01 g/mol
InChI Key: RNDBDEZITHKFEU-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O2. It is characterized by the presence of bromine and nitro functional groups attached to a benzene ring, along with a nitrile group. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-nitrobenzonitrile typically involves the bromination and nitration of benzonitrile derivatives. One common method includes the bromination of 4-nitrobenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Products like 3-azido-4-nitrobenzonitrile or 3-thiocyanato-4-nitrobenzonitrile.

    Reduction: 3-Bromo-4-aminobenzonitrile.

    Oxidation: 3-Bromo-4-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Chemistry

Synthesis of Pharmaceutical Intermediates
3-Bromo-4-nitrobenzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of compounds that exhibit biological activity, particularly those with antibacterial and antifungal properties. The nitro group is often a key feature in drug development due to its reactivity, allowing for further modifications to enhance therapeutic efficacy.

Case Study: Synthesis of Antibacterial Agents
In a study focusing on the synthesis of novel antibacterial agents, this compound was used as a starting material. The compound underwent a series of reactions, including nitration and reduction, leading to the formation of target molecules that demonstrated significant antibacterial activity against resistant strains of bacteria. The yield from this synthetic route was reported at approximately 70% for batches up to 70 kg, highlighting its scalability for industrial applications.

Analytical Chemistry

Matrix-Assisted Ionization Vacuum (MAIV) Method
In analytical chemistry, this compound is employed as a matrix in the MAIV method for mass spectrometry. This application enhances the sensitivity and accuracy of mass spectrometric analyses.

Results from MAIV Studies
The use of this compound as a matrix has shown improved ionization efficiency for various analytes. Studies indicated that samples mixed with this compound exhibited a higher signal-to-noise ratio compared to traditional matrices, facilitating better detection limits and quantitative analyses.

Organic Synthesis

Reactivity with Nucleophiles and Electrophiles
this compound's structure makes it a versatile substrate for reactions involving nucleophiles and electrophiles. It can react with amines to form substituted benzonitriles, which are valuable in the synthesis of complex organic molecules.

Table: Comparison of Reactivity

ReactantReaction TypeProductYield (%)
AmineNucleophilic substitutionSubstituted benzonitrile85
Grignard ReagentNucleophilic additionAlcohol derivative75
Aryl HalideCross-couplingBiaryl compound90

Catalysis

Hydrogenation Reactions
Recent advancements have explored the use of nitrogen-doped carbon nanotubes (NCNTs) as catalysts for hydrogenation reactions involving nitro-substituted compounds like this compound. This method offers a noble metal-free alternative for selective hydrogenation processes.

Experimental Findings
In experiments conducted at temperatures around 100 °C and hydrogen pressures of 40 bar, complete conversion of this compound was achieved, yielding high selectivity towards desired products such as amines . The use of NCNTs demonstrated not only effectiveness but also sustainability in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitrobenzonitrile depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 4-Bromo-3-nitrobenzonitrile
  • 3-Nitrobenzonitrile
  • 4-Bromobenzonitrile
  • 4-Nitrobenzonitrile

Comparison: 3-Bromo-4-nitrobenzonitrile is unique due to the specific positioning of the bromine and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to 4-Bromo-3-nitrobenzonitrile, it has different electronic and steric properties, affecting its behavior in chemical reactions.

Biological Activity

The molecular structure of 3-bromo-4-nitrobenzonitrile is significant for its reactivity and biological interactions. The compound appears as a yellow crystalline solid and is known for its utility in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Substitution : The bromine atom can undergo nucleophilic substitution reactions with various reagents, enhancing its reactivity profile.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties. Nitro-substituted aromatic compounds have been studied for their potential antibacterial and antifungal activities. The presence of the bromine atom may enhance the lipophilicity of the molecule, potentially affecting its interaction with biological targets.

Potential Biological Activities

  • Antimicrobial Activity : Similar nitro-substituted compounds have shown effectiveness against various bacterial strains. The mechanism often involves the formation of reactive intermediates that interact with cellular components.
  • Pharmaceutical Applications : As a synthetic intermediate, this compound could play a role in developing pharmaceuticals targeting specific diseases. Its reactivity allows for modifications that may enhance therapeutic efficacy.

Case Study 1: Antimicrobial Properties

A study focusing on nitro-substituted benzonitriles indicated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study suggested that the nitro group plays a crucial role in this activity by undergoing reduction to form reactive species that disrupt bacterial cell function.

Case Study 2: Synthesis of Bioactive Compounds

Research has demonstrated the utility of this compound in synthesizing bioactive compounds through various chemical transformations. For instance, reactions involving this compound have yielded derivatives that possess enhanced biological activities, indicating its potential as a versatile building block in medicinal chemistry .

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compound C₇H₃BrN₂O₂Nitro and cyano groups; potential antimicrobial
4-Bromo-3-nitrobenzonitrile C₇H₃BrN₂O₂Similar structure; different substitution
3-Bromo-5-fluoro-4-nitrobenzonitrile C₇H₃BrFN₂O₂Fluorine substitution enhances reactivity

This table highlights structural variations among related compounds and their implications for biological activity.

The mechanism by which this compound exerts its potential biological effects likely involves interactions with various molecular targets within cells. The nitro group can be reduced to generate reactive intermediates that may interact with proteins or nucleic acids, leading to cellular disruption or apoptosis in target organisms. Additionally, the bromine atom's ability to participate in substitution reactions allows for the formation of new derivatives that may exhibit distinct biological properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-Bromo-4-nitrobenzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential functionalization of benzonitrile derivatives. A plausible route is bromination followed by nitration. For example, bromination of 4-nitrobenzonitrile using Br₂ in the presence of FeBr₃ as a catalyst, or nitration of 3-bromobenzonitrile using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Optimization includes monitoring reaction kinetics via TLC and adjusting stoichiometry to minimize byproducts like di-substituted isomers .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • IR : Look for characteristic absorption bands: C≡N stretch (~2230 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1340 cm⁻¹), and C-Br stretch (~550 cm⁻¹). Compare with reference spectra of analogous bromo-nitro compounds .
  • ¹H NMR : Aromatic protons appear as a doublet (H-2 and H-6) and a singlet (H-5) in the δ 7.5–8.5 ppm range. The electron-withdrawing nitro and cyano groups deshield adjacent protons.
  • MS : The molecular ion peak (M⁺) at m/z 227 (C₇H₃BrN₂O₂) and fragments corresponding to Br loss (M–79) and NO₂ loss (M–46) confirm the structure .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) effectively separates the product from unreacted precursors or isomers. Recrystallization from ethanol or acetone can further enhance purity, monitored by HPLC (>95% purity) .

Advanced Research Questions

Q. How do computational methods predict regioselectivity in the nitration of 3-bromobenzonitrile to form this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution. The nitro group's meta-directing effect and the cyano group's para-directing influence create competing regiochemical outcomes. Fukui indices and electrostatic potential maps identify the most reactive positions, favoring nitration at the 4-position relative to bromine .

Q. What catalytic systems enable efficient cross-coupling reactions (e.g., Suzuki) with this compound, given its electron-withdrawing substituents?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands enhance stability in electron-deficient systems. Microwave-assisted conditions (100–120°C, DMF) and aryl boronic acids with electron-donating groups improve coupling efficiency. Monitoring via GC-MS ensures minimal dehalogenation side reactions .

Q. How do the nitro and cyano groups influence the compound’s stability under thermal or photolytic conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with exothermic peaks in DSC correlating to nitro group degradation. Photostability studies under UV light (254 nm) reveal partial denitration, monitored by HPLC and IR spectroscopy. Stabilizers like antioxidants (e.g., BHT) can mitigate degradation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Melting Point : Compare DSC data with literature values (e.g., 145–148°C) and check for polymorphic forms via X-ray diffraction .
  • Spectral Data : Replicate NMR/IR under standardized conditions (solvent, concentration). If inconsistencies persist, assess impurity profiles via LC-MS or elemental analysis .

Q. Applications in Experimental Design

Q. What strategies minimize isomer formation during the synthesis of this compound?

  • Methodological Answer : Use directing group strategies: Introduce the cyano group first to direct bromination to the 3-position. Low-temperature nitration (−10°C) with fuming HNO₃ reduces di-nitration. Post-synthetic analysis via 2D NMR (COSY, NOESY) identifies and quantifies isomers .

Properties

IUPAC Name

3-bromo-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDBDEZITHKFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593535
Record name 3-Bromo-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102000-73-7
Record name 3-Bromo-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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